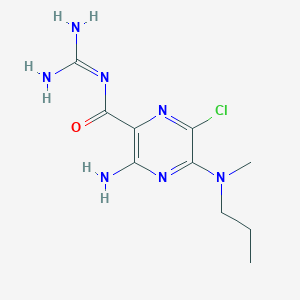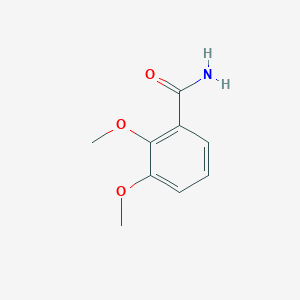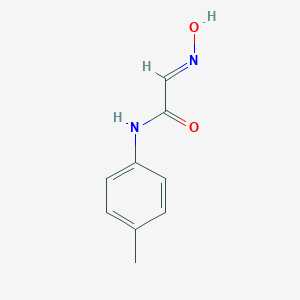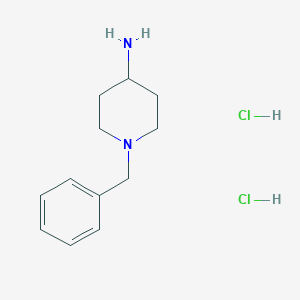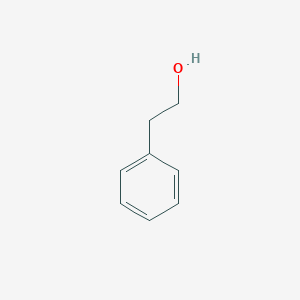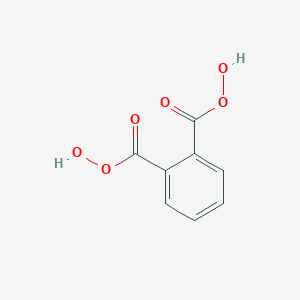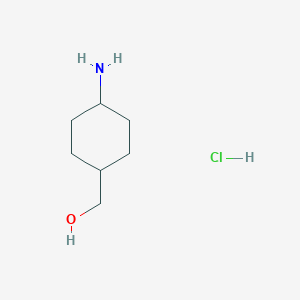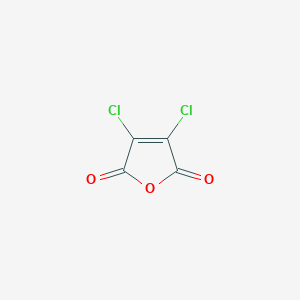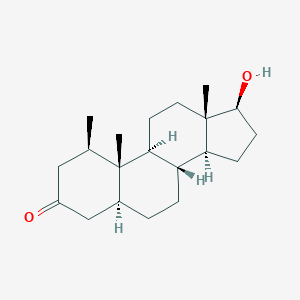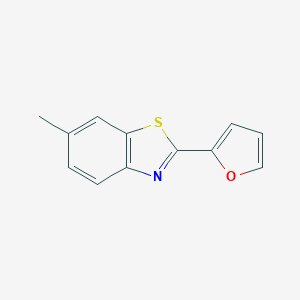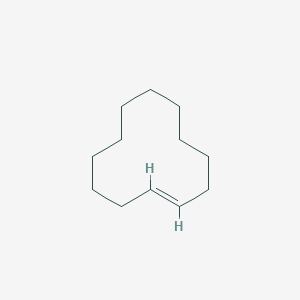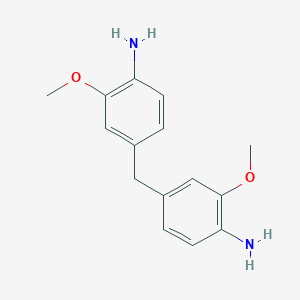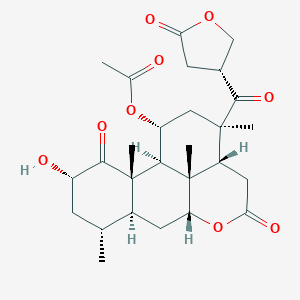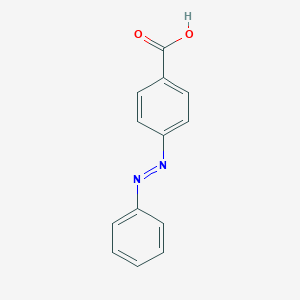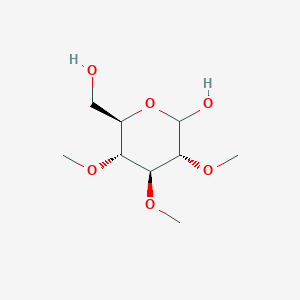
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL, also known as D-mannitol, is a naturally occurring sugar alcohol that is widely used in the food, pharmaceutical, and medical industries. It is a white, crystalline powder that is sweet-tasting and odorless. D-mannitol has several important properties that make it useful in various applications, including its ability to act as a stabilizer, bulking agent, and osmotic diuretic.
Mécanisme D'action
The mechanism of action of (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL as an osmotic diuretic involves its ability to increase the osmotic pressure of the blood, which in turn causes water to be drawn out of the brain and into the bloodstream. This reduces the volume of cerebrospinal fluid and intracranial pressure. In ophthalmology, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL works by reducing the volume of the vitreous humor, which decreases intraocular pressure.
Effets Biochimiques Et Physiologiques
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL is a non-metabolizable sugar alcohol that is not absorbed by the body. It is excreted unchanged in the urine, making it a safe and effective osmotic diuretic. (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL also has antioxidant properties and has been shown to protect against oxidative stress in animal models. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has several advantages as a laboratory reagent, including its low toxicity, stability, and solubility in water. It is also relatively inexpensive and readily available. However, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has some limitations, including its low reactivity and specificity, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL, including its use as a therapeutic agent in other medical conditions, such as stroke and Alzheimer's disease. It may also have applications in the food and cosmetic industries as a natural sweetener and moisturizer, respectively. Further research is needed to fully understand the biochemical and physiological effects of (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL and to explore its potential therapeutic applications.
Méthodes De Synthèse
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL can be synthesized through several different methods, including the hydrogenation of fructose or glucose, the reduction of mannose, or the hydrolysis of cellulose. The most common method of production is the hydrogenation of fructose, which involves the use of a catalyst and high-pressure hydrogen gas to convert fructose into (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL.
Applications De Recherche Scientifique
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including cerebral edema, glaucoma, and kidney disease. In particular, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL is commonly used as an osmotic diuretic to reduce intracranial pressure in patients with traumatic brain injury or cerebral edema. It is also used as a diagnostic tool in ophthalmology to measure intraocular pressure.
Propriétés
Numéro CAS |
1136-21-6 |
|---|---|
Nom du produit |
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL |
Formule moléculaire |
C9H18O6 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C9H18O6/c1-12-6-5(4-10)15-9(11)8(14-3)7(6)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |
Clé InChI |
JVOHXPRICXIUJD-LOFWALOHSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](OC([C@@H]([C@H]1OC)OC)O)CO |
SMILES |
COC1C(OC(C(C1OC)OC)O)CO |
SMILES canonique |
COC1C(OC(C(C1OC)OC)O)CO |
Synonymes |
Glucopyranose, 2,3,4-tri-O-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



